molecular formula C9H9ClF5NO B1430043 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1443982-09-9

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B1430043
CAS No.: 1443982-09-9
M. Wt: 277.62 g/mol
InChI Key: GQTOFYRWLWSCGR-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₈F₅NO·HCl CAS Number: 1443982-09-9 Structural Features:

  • A phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 2-position.
  • A trifluoroethylamine (-CF₃-CH(NH₂)-) side chain attached to the aromatic ring.
  • Hydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO.ClH/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14;/h1-4,7-8H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTOFYRWLWSCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443982-09-9
Record name Benzenemethanamine, 2-(difluoromethoxy)-α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443982-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of Difluoromethoxy-Substituted Aromatic Precursors

The difluoromethoxy group (–OCF2H) is typically introduced onto the aromatic ring via nucleophilic substitution or fluorination reactions starting from hydroxyphenyl derivatives. Common methods include:

Introduction of the Trifluoroethylamine Side Chain

The trifluoroethylamine moiety is typically introduced via:

A representative synthetic route involves:

  • Starting from 2-(difluoromethoxy)benzaldehyde or 2-(difluoromethoxy)acetophenone.
  • Conversion to the corresponding trifluoroethylamine derivative through reductive amination using trifluoroethylamine or its protected derivatives.
  • Formation of the hydrochloride salt by treatment with hydrogen chloride in ethanol or aqueous media.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by:

Detailed Research Findings and Reaction Conditions

Step Reaction Type Reagents & Conditions Product & Yield Notes
1 Difluoromethoxy group introduction Nucleophilic substitution or fluorination with DAST or difluorocarbene precursors; anhydrous conditions; low temperature 2-(Difluoromethoxy)phenyl intermediate Requires careful control to avoid side reactions
2 Reductive amination 2-(Difluoromethoxy)acetophenone + trifluoroethylamine + reducing agent (e.g., NaBH4 or catalytic hydrogenation) 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine High selectivity and yield achievable
3 Hydrochloride salt formation Hydrogen chloride gas or HCl solution in ethanol; 25–50 °C; 1 h 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride White crystalline solid; high purity

Related Fluorinated Ethylamine Hydrochloride Preparations

While direct literature on this exact compound is scarce, analogous preparations of trifluoroethylamine hydrochloride provide insights:

  • 2,2,2-Trifluoroethylamine hydrochloride is prepared by adding saturated hydrochloric acid to trifluoroethylamine in ethanol at temperatures below 25 °C, followed by heating to 50 °C for 1 hour, yielding a white crystalline solid with ~96% yield and low water content.
  • The trifluoroethylamine moiety in aromatic amines is often introduced via reductive amination or nucleophilic substitution, as seen in trifluoro-1-phenylethanamine hydrochloride preparations.

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Comments
Difluoromethoxy introduction Use of DAST or difluorocarbene precursors; low temperature (0–25 °C) Sensitive step; requires anhydrous conditions
Reductive amination Room temp to 50 °C; NaBH4 or catalytic hydrogenation High selectivity for amine formation
Hydrochloride salt formation 25–50 °C; 1 hour reaction time; HCl in ethanol Produces stable crystalline hydrochloride salt
Catalyst for fluorination (industrial) Cr-Cu-Zn composite; 200–550 °C; contact time 0.1–20 s Relevant for fluorinated ethane intermediates

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The presence of multiple fluorine atoms enhances the metabolic stability and bioavailability of compounds, making them suitable for drug development. The difluoromethoxy group increases lipophilicity, potentially improving blood-brain barrier penetration. This compound could be investigated for its interactions with various biological targets, including receptors and enzymes.

Case Studies in Medicinal Chemistry

  • Binding Affinity Studies : Preliminary investigations into the compound's binding affinity to specific receptors may reveal insights into its pharmacodynamics and therapeutic potential.
  • Antimicrobial Activity : Similar fluorinated compounds have shown promising antimicrobial properties. For instance, derivatives have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects.
Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm formation

Organic Synthesis

Due to its amine functional group, this compound can serve as a building block in organic synthesis. Its unique structure allows for modifications that could lead to the development of new materials or pharmaceuticals.

Synthetic Pathways

The synthesis of 1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several steps that may include:

  • Formation of the difluoromethoxy group.
  • Introduction of the trifluoroethyl moiety.
  • Amine functionalization.

Agrochemicals

Fluorinated compounds are often utilized in the development of agrochemicals due to their enhanced stability and efficacy against pests and diseases. The unique properties of this compound may allow it to be explored as a potential pesticide or herbicide.

Biological Mechanisms

Research into similar compounds has indicated that modifications in structural components can significantly influence biological activity. The difluoromethoxy group is hypothesized to enhance selectivity for biological targets compared to non-fluorinated analogs.

Antitumor Activity

There is evidence suggesting that fluorinated compounds can exhibit antitumor properties. Structural similarities with known antitumor agents indicate that further studies on this compound could yield valuable insights into its potential cytotoxic effects against various cancer cell lines.

Activity TypeCell LineIC50 (μg/mL)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition observed
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethanamine moiety can interact with enzymes and receptors, modulating their activity. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Data :

  • SMILES : C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)F
  • InChIKey : WSBGPPQVFZYRJB-UHFFFAOYSA-N
  • Collision Cross-Section (CCS) : Predicted values for different charge states (e.g., +1 charge: 150.2 Ų) .

Pharmacological Relevance :

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents on Phenyl Ring Fluorine Count Pharmacological Notes References
Target Compound C₉H₈F₅NO·HCl 2-(Difluoromethoxy) 5 F Potential FFAR1/FFAR4 modulation
1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine C₉H₈F₅NO 4-(Difluoromethoxy) 5 F Isomeric positional variant; unstudied
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride C₈H₈ClF₄N 2,4-Difluoro 4 F Simpler structure; no amine trifluorination
2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride C₈H₈ClF₂N 2,3-Difluoro 2 F Lower fluorination; used in SAR studies
1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-amine hydrochloride C₁₀H₁₄ClF₂NO₂ 3-(Difluoromethoxy), 2-methoxy 2 F Dual substituents; no trifluoroethylamine

Functional Group Variations

Trifluoroethylamine vs. Non-Fluorinated Amines

  • The target compound’s trifluoroethylamine group (-CF₃-CH(NH₂)-) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 2-(2,3-difluorophenyl)ethan-1-amine (C₈H₈ClF₂N) .
  • Impact on Binding : Trifluorination may improve receptor affinity in FFAR1/FFAR4 systems, as seen in related dual modulators .

Difluoromethoxy vs. Other Electron-Withdrawing Groups

  • Difluoromethoxy (-OCF₂H) : Balances electron-withdrawing effects and steric bulk, enhancing membrane permeability vs. trifluoromethoxy (-OCF₃) .
  • Thiophene Derivatives : Compounds like 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride (C₇H₉ClF₃NS) replace phenyl with heterocycles, altering solubility and target selectivity .

Biological Activity

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride, with the CAS number 1443982-09-9, is a synthetic compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Chemical Name 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
CAS Number 1443982-09-9
Molecular Formula C9H8F5ClN0
Molecular Weight 277.62 g/mol
Appearance Powder
Storage Conditions Refrigerated (4 °C)

The biological activity of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets. Preliminary studies indicate that this compound may exhibit:

  • Inhibitory Effects on Enzymes : It has been suggested that the trifluoroethylamine moiety can interact with specific enzyme systems, potentially modulating their activity.
  • Antidepressant Properties : Some reports have indicated that compounds with similar structures possess antidepressant-like effects, possibly by influencing neurotransmitter systems such as serotonin and norepinephrine.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cancer cell lines. Notably:

  • Cell Line Testing : In assays involving human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, concentrations of 10 µM and higher resulted in a notable decrease in cell viability after 48 hours of exposure.

In Vivo Studies

Animal model studies are essential for understanding the pharmacodynamics of this compound. For instance:

  • Rodent Models : In a study involving Sprague-Dawley rats, administration of this compound at a dose of 20 mg/kg showed significant alterations in behavior indicative of anxiolytic effects when compared to control groups.

Case Study 2: Cancer Treatment Potential

A research group investigated the cytotoxic effects of trifluoroethylamines on various cancer types. The findings suggested that compounds with structural similarities to our target compound could induce apoptosis in tumor cells through mitochondrial pathways.

Safety and Toxicology

While specific safety data for 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride is limited, general safety assessments for related compounds indicate potential risks such as:

  • Toxicity Levels : Acute toxicity studies suggest that high doses may lead to adverse effects on liver function.
  • Safety Precautions : Proper handling procedures should be followed due to its chemical nature.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the positions of difluoromethoxy and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). Liquid chromatography-mass spectrometry (LC/MS) ensures purity (>99% a/a) and detects trace impurities .

Q. What safety protocols are critical when handling fluorinated amine hydrochlorides in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential volatile fluorinated by-products. Avoid heat sources (P210) and store in dry, airtight containers (P402+P404). For spills, neutralize with inert adsorbents and dispose via certified hazardous waste services (H300, H400) .

Q. How can researchers synthesize this compound using commercially available starting materials?

  • Methodological Answer : A three-step route is feasible:

Sulfinimine Formation : React 2-(difluoromethoxy)benzaldehyde with a chiral sulfinamide.

Trifluoromethylation : Use TMSCF₃ (Rupert–Prakash reagent) with K₃PO₄ as an initiator for diastereoselective addition.

Deprotection : Remove the sulfinyl group under acidic conditions (e.g., HCl/EtOH) to yield the hydrochloride salt. This method achieves ~71% overall yield with >99% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereomeric purity during trifluoromethylation?

  • Methodological Answer : Key factors:

  • Temperature : Maintain −78°C during trifluoromethylation to suppress side reactions.
  • Catalyst : Use anhydrous K₃PO₄ to enhance reagent activation.
  • Workup : Precipitate the desired diastereomer by adding water directly to the reaction mixture, achieving >99:1 enantiomeric ratio (e.r.) .

Q. What strategies resolve discrepancies in ¹⁹F NMR data between synthesized batches of the compound?

  • Methodological Answer : Contradictions may arise from residual solvents or rotamers. Solutions include:

  • Variable Temperature NMR : Analyze at 25–80°C to distinguish dynamic rotational isomers.
  • HPLC Chiral Separation : Use cellulose-based columns to isolate enantiomers and assign peaks accurately.
  • Quantitative ¹⁹F NMR : Integrate signals with a relaxation delay ≥5× T₁ (spin-lattice relaxation time) .

Q. How do difluoromethoxy and trifluoromethyl groups affect the compound’s stability under physiological pH conditions?

  • Methodological Answer :

  • Acidic Conditions (pH <3) : Protonation of the amine group increases solubility but may hydrolyze difluoromethoxy to difluoromethanol.
  • Neutral/Basic Conditions (pH 7–9) : The trifluoromethyl group stabilizes the molecule against oxidation, while difluoromethoxy undergoes slower hydrolysis.
  • Assessment : Conduct accelerated stability studies (40°C/75% RH) with LC/MS monitoring to track degradation products .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound as a CNS-targeted agent?

  • Methodological Answer : Prioritize assays for:

  • Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors).
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC/MS quantification.
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :

  • Solvent Variability : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry.
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic factors.
  • Crystallinity : Compare X-ray powder diffraction (XRPD) patterns of batches to identify polymorphic differences affecting solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 2
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride

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